UTL-5g

Description

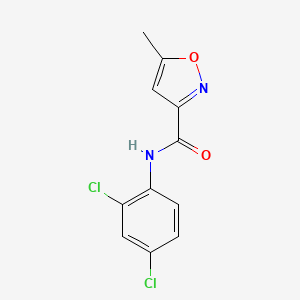

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic compound featuring a substituted isoxazole core linked to a 2,4-dichlorophenyl group via a carboxamide bridge.

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPKSWAQDCJLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589349 | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646530-37-2 | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

La préparation d’UTL-5g implique la synthèse de son métabolite actif, l’acide 5-méthylisoxazole-3-carboxylique . La voie de synthèse comprend généralement l’estérification de l’acide 5-méthylisoxazole-3-carboxylique pour former ses esters méthyliques et éthyliques . Les méthodes de production industrielle d’this compound ne sont pas largement documentées, mais le composé est synthétisé en laboratoire à des fins de recherche.

Analyse Des Réactions Chimiques

Applications de la Recherche Scientifique

This compound a un large éventail d’applications de recherche scientifique. Il est principalement utilisé comme agent chémo-protecteur pour réduire les effets secondaires du cisplatine et d’autres médicaments de chimiothérapie à base de platine. Le composé a également montré un potentiel dans la réduction de la toxicité hépatique aiguë induite par les radiations. De plus, this compound est étudié pour ses propriétés anti-inflammatoires et sa capacité à protéger contre la toxicité cardiaque induite par la doxorubicine. Ses applications s’étendent aux domaines de la chimie, de la biologie, de la médecine et de l’industrie, où il est utilisé pour étudier la modulation du facteur de nécrose tumorale alpha et ses effets sur diverses voies biologiques.

Applications De Recherche Scientifique

UTL-5g has a wide range of scientific research applications. It is primarily used as a chemoprotective agent to reduce the side effects of cisplatin and other platinum-based chemotherapy drugs . The compound has also shown potential in reducing radiation-induced acute liver toxicity . In addition, this compound is being investigated for its anti-inflammatory properties and its ability to protect against doxorubicin-induced cardiac toxicity . Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study the modulation of tumor necrosis factor alpha and its effects on various biological pathways .

Mécanisme D'action

UTL-5g exerce ses effets principalement par l’inhibition du facteur de nécrose tumorale alpha . Cette inhibition contribue à réduire l’hépatotoxicité, la néphrotoxicité et la myélotoxicité induites par le cisplatine. Le composé perturbe également les événements de signalisation dans les lignées cellulaires de macrophages, y compris la suppression de l’hyperphosphorylation des protéines impliquées dans le remodelage de l’actine et l’inhibition de l’activation du transducteur de signal et de l’activateur de la transcription 3 (STAT3) . Ces actions contribuent à ses effets chémo-protecteurs et anti-inflammatoires.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Key Observations

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group (as in the oxadiazole derivative ) correlates with enhanced anticancer activity compared to mono-chlorinated analogs. This suggests that electron-withdrawing groups may improve target binding or metabolic resistance.

Core Heterocycle Influence: Isoxazole derivatives (e.g., ) are often prioritized for their synthetic accessibility and metabolic stability.

Toxicity and Safety Profiles :

- N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide demonstrates acute oral toxicity (Category 4) and irritancy, highlighting the need for cautious handling of carboxamide derivatives. Data on the 2,4-dichlorophenyl analog’s toxicity remains uncharacterized.

Synthetic Challenges :

- Low yields (e.g., 18% in ) are common in carboxamide syntheses, possibly due to steric hindrance or competing side reactions. Optimization of coupling conditions (e.g., reagent choice, temperature) could improve efficiency.

Activité Biologique

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, antiviral, and potential therapeutic effects. The synthesis, mechanism of action, and relevant case studies are also discussed.

Chemical Structure and Synthesis

The compound is characterized by the presence of an isoxazole ring and a dichlorophenyl moiety. Its structure can be represented as follows:

Synthesis typically involves multi-step reactions starting from simpler isoxazole derivatives. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield .

Antimicrobial Properties

Research indicates that 3-Isoxazolecarboxamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Escherichia coli , Staphylococcus aureus , and Bacillus subtilis . For instance, one study reported that derivatives of isoxazole showed better activity than conventional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of 3-Isoxazolecarboxamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Isoxazolecarboxamide | E. coli | 20 |

| S. aureus | 18 | |

| B. subtilis | 22 | |

| Ampicillin | E. coli | 16 |

| Streptomycin | S. aureus | 15 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication through interference with viral enzymes and proteins . Its mechanism involves disrupting the viral envelope or inhibiting viral entry into host cells.

The biological activity of 3-Isoxazolecarboxamide is attributed to its interaction with specific molecular targets within microbial cells. The dichlorobenzyl group disrupts microbial cell membranes, leading to cell lysis . Additionally, the isoxazole ring can inhibit enzymes critical for microbial survival.

Case Studies

- Antibacterial Efficacy : A study conducted on various isoxazole derivatives highlighted the superior antibacterial properties of N-(2,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide compared to traditional antibiotics . The molecular docking simulations indicated strong interactions with target proteins in bacteria.

- ADME-Tox Analysis : A comprehensive analysis of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) revealed promising pharmacokinetic profiles for this compound, suggesting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.